molecular formula C9H8BrCl B1271394 2-Bromo-3-(3-chlorophenyl)-1-propene CAS No. 731772-06-8

2-Bromo-3-(3-chlorophenyl)-1-propene

Cat. No. B1271394
M. Wt: 231.51 g/mol
InChI Key: JAIYUYXNXPCPCT-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-chlorophenyl)-1-propene is a halogenated organic compound that features a propene backbone with bromine and chlorine substituents. This compound is of interest due to its potential applications in organic synthesis and material science. The molecular structure and conformational composition of this compound have been explored through various analytical techniques, including electron diffraction, which reveals the presence of two conformers in the gas phase with the halogen atoms in either anti or gauche configurations .

Synthesis Analysis

The synthesis of halogenated propenes, such as 2-bromo-3-chloro-1-propene, can be achieved through different methods. One approach involves the reaction of related propenes with halogenating agents. For instance, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-bromopropene, an important intermediate for the synthesis of fungicides like Epoxiconazole, is prepared by reacting the corresponding propene with HBr/H2O2 at reflux temperature . Similarly, the use of Br/Cl in gold-catalyzed reactions has been shown to promote regioselective rearrangement of propargylic carboxylates, leading to the efficient synthesis of bromo/chloro-substituted dienes .

Molecular Structure Analysis

The molecular structure of 2-bromo-3-chloro-1-propene has been extensively studied. Electron diffraction studies have provided detailed geometric parameters, such as bond lengths and angles, for the anti and gauche conformers of the molecule . Additionally, the dihedral angles between the mean planes of the benzene rings and the propenone group in related compounds have been determined using X-ray crystallography, which can offer insights into the steric and electronic effects influencing the molecular conformation .

Chemical Reactions Analysis

Halogenated propenes like 2-bromo-3-chloro-1-propene can participate in various chemical reactions due to the presence of reactive halogen atoms and the double bond. For example, the diene products from gold-catalyzed synthesis can undergo Diels-Alder and cross-coupling reactions, demonstrating the versatility of halogenated propenes in synthetic chemistry . The reactivity of these compounds can be further explored through their interactions with other chemical species, such as in catalyst-transfer polycondensation, where the halogen acts as a leaving group in the polymerization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-chloro-1-propene are influenced by its molecular structure. The presence of halogen atoms imparts certain characteristics, such as polarity and reactivity, which are crucial for its behavior in chemical reactions. The conformational analysis by electron diffraction indicates that the molecule exists in different forms depending on the temperature, which can affect its physical state and reactivity . The crystal packing and intermolecular interactions observed in related compounds, such as weak C—H⋯O and C—H⋯π-ring interactions, as well as aromatic π–π stacking, are indicative of the forces that govern the solid-state properties of these molecules .

Scientific Research Applications

Molecular Structure and Conformation

The molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been studied using gas-phase electron diffraction. This compound exists in a mixture of two conformers, with the anti conformer being more stable. The geometry of the molecule has been described in detail, providing insights into its physical and chemical properties (Søvik, Schei, Stōlevik, Hagen, & Shen, 1984).

Polymerization Mechanism

2-Bromo-3-(3-chlorophenyl)-1-propene plays a role in the mechanism of chain-growth polymerization. It is used in the synthesis of poly(3-hexylthiophene) with Ni catalysts, leading to polymers with controlled molecular weights and low polydispersity. This process is integral to creating materials with specific molecular structures for applications in material science (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Synthesis of Intermediate Compounds

The compound is used in the synthesis of important intermediates, such as in the preparation of Epoxiconazole. This process highlights its utility in creating complex molecules for various applications, especially in the pharmaceutical and agrochemical industries (Peng, 2012).

Nucleophilic Attack Studies

Studies have also focused on the regiochemistry of nucleophilic attack on 2-bromo pi-allyl complexes derived from this compound. Understanding these reactions is crucial for designing synthetic routes in organic chemistry, particularly in creating targeted molecular configurations (Organ, Arvanitis, & Hynes, 2003).

Synthesis of Polythiophenes

Another application is in the synthesis of polythiophenes with hydrophilic side chains. This has implications in the field of polymer science, particularly for creating materials with specific properties like solubility and electrical conductivity (Yokozawa, Adachi, Miyakoshi, & Yokoyama, 2007).

Biological Activity Studies

The compound has also been used to synthesize isoxazole derivatives, which were screened for antitubercular and antimicrobial activities. This illustrates its role in medicinal chemistry for developing new pharmaceutical agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Optical and Electronic Properties

Studies on chalcone derivatives involving 2-Bromo-3-(3-chlorophenyl)-1-propene focus on their optical and electronic properties, essential in developing materials for semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIYUYXNXPCPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373616
Record name 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(3-chlorophenyl)-1-propene

CAS RN

731772-06-8
Record name 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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